

stability issues of amoxicilloic acid under different storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amoxicilloic acid**

Cat. No.: **B1205715**

[Get Quote](#)

Technical Support Center: Amoxicilloic Acid Stability

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of **amoxicilloic acid**, the primary degradation product of amoxicillin. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of amoxicillin?

A1: The main degradation pathway for amoxicillin is the hydrolysis of its β -lactam ring, which leads to the formation of **amoxicilloic acid**.^{[1][2]} This process results in the loss of antibacterial activity.^[3] Further degradation of **amoxicilloic acid** can occur, leading to other products such as amoxicillin diketopiperazine-2,5-dione.^{[2][4]}

Q2: What are the key factors that influence the stability of amoxicillin and the formation of **amoxicilloic acid**?

A2: The stability of amoxicillin is significantly affected by several factors:

- Temperature: Higher temperatures accelerate the degradation of amoxicillin.^{[5][6]}

- pH: Amoxicillin is most stable in acidic conditions, with optimal stability around pH 5 to 6.5.[3]
[7] Its degradation increases in alkaline and strongly acidic environments.[3][8]
- Moisture: Amoxicillin trihydrate is sensitive to humidity, which can accelerate degradation.[7]
- Presence of other substances: Excipients and other active ingredients can impact stability. For instance, the presence of clavulanic acid can catalyze the hydrolysis of amoxicillin.[9]

Q3: How does temperature affect the shelf-life of amoxicillin in solution?

A3: Temperature has a profound effect on the stability of amoxicillin in solution. As temperature increases, the time it takes for the concentration to drop to 90% of its initial value (T90) decreases significantly. For example, amoxicillin retains 90% of its initial concentration for 80.3 hours at 4°C, 24.8 hours at 25°C, and only 9 hours at 37°C.[5][6]

Troubleshooting Guides

Issue: Rapid degradation of amoxicillin is observed in an aqueous solution during an experiment.

- Possible Cause 1: High Temperature.
 - Troubleshooting Step: Verify the storage and experimental temperature. Amoxicillin degradation is accelerated at higher temperatures.[5][6] Whenever possible, prepare solutions fresh and store them at refrigerated temperatures (4°C) to prolong stability.[5]
- Possible Cause 2: Unfavorable pH.
 - Troubleshooting Step: Measure the pH of the solution. Amoxicillin is least stable in alkaline and strongly acidic conditions.[3][8] Adjust the pH to a range of 5-6.5 for optimal stability.[3][7]
- Possible Cause 3: Presence of Catalyzing Agents.
 - Troubleshooting Step: Review the composition of your solution. Certain ions and other molecules can catalyze the degradation of amoxicillin.[9]

Issue: Inconsistent results in stability studies.

- Possible Cause 1: Inadequate Control of Storage Conditions.
 - Troubleshooting Step: Ensure that all samples are stored under identical and tightly controlled conditions of temperature, humidity, and light exposure.[10] Use calibrated equipment for monitoring these conditions.
- Possible Cause 2: Variability in Packaging Materials.
 - Troubleshooting Step: The type of packaging can influence stability.[10] For long-term studies, use consistent and appropriate packaging that protects the sample from moisture and light.[10]

Data on Amoxicillin Stability

The following tables summarize quantitative data on the stability of amoxicillin under different conditions.

Table 1: Stability of Amoxicillin in Solution at Different Temperatures

Temperature (°C)	Time to 90% of Initial Concentration (hours)
4	80.3[5][6]
25	24.8[5][6]
37	9[5][6]

Table 2: Forced Degradation Conditions for Amoxicillin

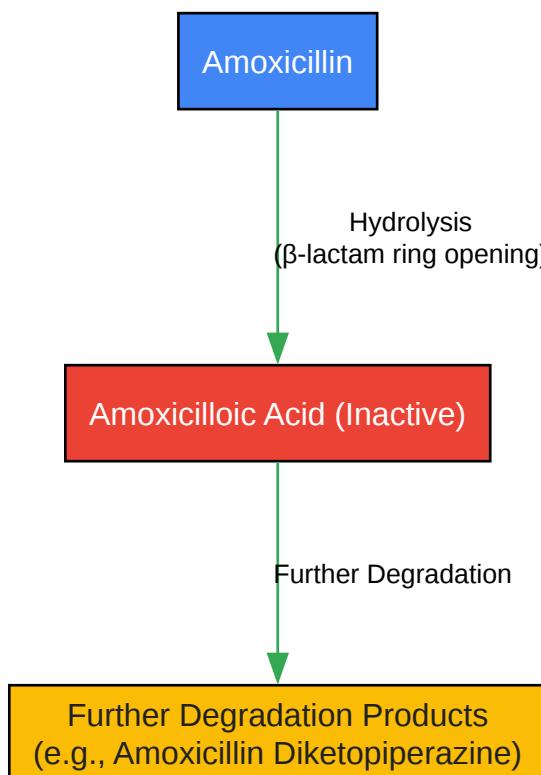
Stress Condition	Reagent/Condition	Temperature (°C)	Duration
Acid Hydrolysis	0.1 M HCl	60	Varies
Base Hydrolysis	0.015 M NaOH	25	15 minutes
Oxidative Degradation	1.5% H ₂ O ₂	Room Temperature	30 minutes
Thermal Degradation	Dry Heat	105	3 hours
Photolytic Degradation	1.2 million lux hours	Not specified	17 days

Experimental Protocols

1. Forced Degradation (Stress) Studies

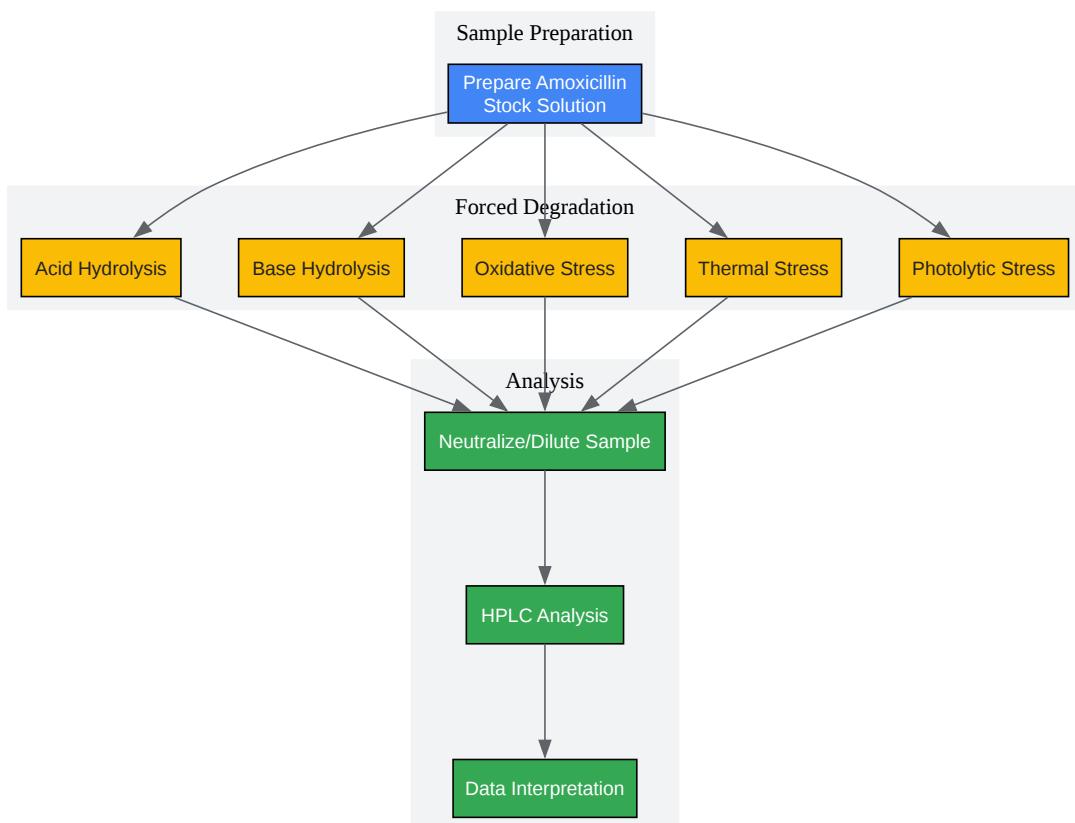
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[2][11]

- Acid Hydrolysis:
 - Prepare a stock solution of amoxicillin in a suitable solvent (e.g., water or methanol).[1]
 - Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.[1]
 - Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration.[1]
 - After the specified time, neutralize the solution with sodium hydroxide.[11]
 - Dilute the resulting solution to a suitable concentration for HPLC analysis.[11]
- Base Hydrolysis:
 - To a known volume of the amoxicillin stock solution, add an equal volume of 0.015 M sodium hydroxide.[11]
 - Maintain the mixture at 25°C for 15 minutes.[11]
 - Neutralize the solution with hydrochloric acid.[11]


- Dilute for HPLC analysis.[[11](#)]
- Oxidative Degradation:
 - To a known volume of the amoxicillin stock solution, add an equal volume of 1.5% hydrogen peroxide.[[11](#)]
 - Allow the solution to stand at room temperature for a specified time.
 - Dilute for HPLC analysis.[[11](#)]
- Thermal Degradation:
 - Expose the solid amoxicillin powder to dry heat (e.g., in an oven) at a specific temperature (e.g., 105°C) for a set duration.[[2](#)][[12](#)]
 - After exposure, allow the sample to cool.
 - Dissolve a known amount of the stressed powder in a suitable diluent for HPLC analysis. [[11](#)]
- Photolytic Degradation:
 - Expose the amoxicillin sample (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[[12](#)]
 - A control sample should be protected from light.[[11](#)]
 - Prepare a solution of the stressed sample for HPLC analysis.[[11](#)]

2. Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying amoxicillin from its degradation products, including **amoxicilloic acid**.[[11](#)]


- Mobile Phase Example: A mixture of a phosphate buffer and a suitable organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the specific separation.[8]
- Column: A C18 column is commonly used.[8]
- Detection: UV detection at a wavelength of around 254 nm.[8]
- Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.[12]

Visualizations

[Click to download full resolution via product page](#)

Caption: Primary degradation pathway of amoxicillin.

[Click to download full resolution via product page](#)

Caption: Workflow for forced degradation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 6. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp-pqm.org [usp-pqm.org]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. gerpac.eu [gerpac.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [stability issues of amoxicilloic acid under different storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205715#stability-issues-of-amoxicilloic-acid-under-different-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com